molecular formula C11H14N2O B13865547 Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- CAS No. 158663-50-4

Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-

Cat. No.: B13865547
CAS No.: 158663-50-4
M. Wt: 190.24 g/mol
InChI Key: YNSVUGQWLXEMPI-UHFFFAOYSA-N
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Description

Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- is an organic compound with a complex structure that includes a methoxyphenyl group and a methylamino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the introduction of the acetonitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)acetonitrile: A related compound with a similar structure but lacking the methylamino group.

    (2-Methoxyphenyl)(phenyl)acetonitrile: Another similar compound with a phenyl group instead of a methylamino group.

Uniqueness

Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]- is unique due to the presence of both the methoxyphenyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

158663-50-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl-methylamino]acetonitrile

InChI

InChI=1S/C11H14N2O/c1-13(8-7-12)9-10-5-3-4-6-11(10)14-2/h3-6H,8-9H2,1-2H3

InChI Key

YNSVUGQWLXEMPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)CC1=CC=CC=C1OC

Origin of Product

United States

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